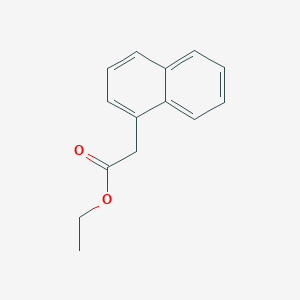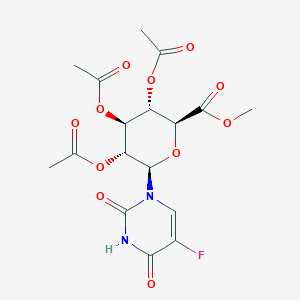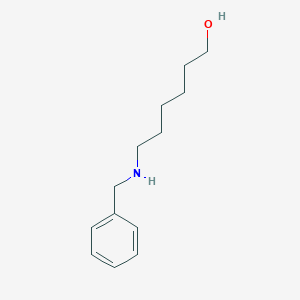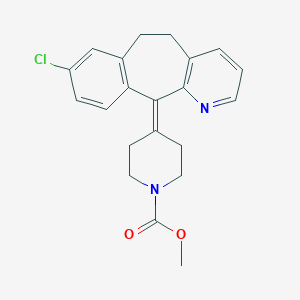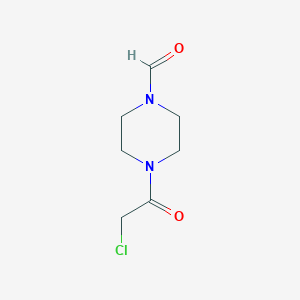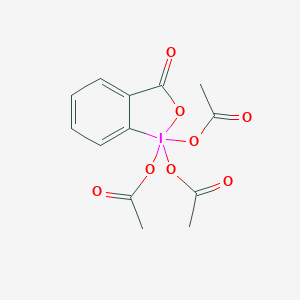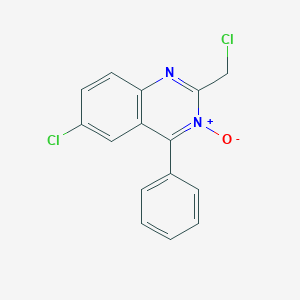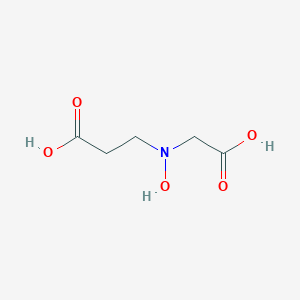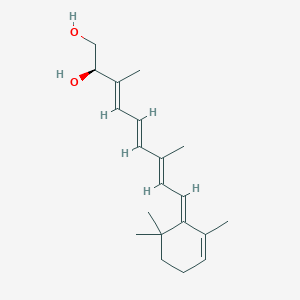
14-Hydroxy-4,14-retro-retinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14-Hydroxy-4,14-retro-retinol, also known as 14-HRR, is a synthetic retinoid that has gained attention in recent years due to its potential therapeutic applications. Retinoids are a class of compounds that are structurally related to vitamin A and have been shown to play a crucial role in various biological processes. The synthesis of 14-HRR was first reported in 2004, and since then, several studies have been conducted to investigate its properties and potential applications.
Wirkmechanismus
The mechanism of action of 14-Hydroxy-4,14-retro-retinol is not fully understood. However, it is believed to act through the retinoic acid receptor (RAR) pathway. RARs are nuclear receptors that bind to retinoids and regulate gene expression. 14-Hydroxy-4,14-retro-retinol has been shown to activate RARs, leading to the upregulation of various genes involved in cell differentiation and apoptosis.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 14-Hydroxy-4,14-retro-retinol are diverse. It has been shown to induce cell differentiation, which is a crucial process in the development and maintenance of tissues. Additionally, 14-Hydroxy-4,14-retro-retinol has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 14-Hydroxy-4,14-retro-retinol in lab experiments is its ability to induce cell differentiation and inhibit cell proliferation. This makes it a useful tool in studying the mechanisms of cancer development and progression. Additionally, 14-Hydroxy-4,14-retro-retinol has been shown to modulate the immune system, which could have implications in the treatment of autoimmune diseases.
However, there are also limitations to using 14-Hydroxy-4,14-retro-retinol in lab experiments. One limitation is its complex synthesis process, which requires expertise in organic chemistry. Additionally, the mechanism of action of 14-Hydroxy-4,14-retro-retinol is not fully understood, which could complicate its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 14-Hydroxy-4,14-retro-retinol. One area of interest is its potential use in cancer therapy. Several studies have shown that 14-Hydroxy-4,14-retro-retinol has anti-tumor activity in various cancer cell lines. However, more research is needed to determine its efficacy in vivo and its potential side effects.
Another area of interest is its potential use in the treatment of autoimmune diseases. 14-Hydroxy-4,14-retro-retinol has been shown to modulate the immune system by regulating the production of cytokines and chemokines. This could have implications in the treatment of diseases such as rheumatoid arthritis and multiple sclerosis.
In conclusion, 14-Hydroxy-4,14-retro-retinol is a synthetic retinoid that has potential applications in scientific research. Its ability to induce cell differentiation, inhibit cell proliferation, and modulate the immune system make it a useful tool in studying various biological processes. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 14-Hydroxy-4,14-retro-retinol involves a multistep process that starts with the conversion of vitamin A to retinaldehyde. Retinaldehyde is then subjected to a series of chemical reactions that involve oxidation, reduction, and cyclization to yield 14-Hydroxy-4,14-retro-retinol. The synthesis of 14-Hydroxy-4,14-retro-retinol is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
The potential applications of 14-Hydroxy-4,14-retro-retinol in scientific research are vast. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast, prostate, and lung cancer. 14-Hydroxy-4,14-retro-retinol has also been shown to induce cell differentiation, which is a crucial process in the development and maintenance of tissues. Additionally, 14-Hydroxy-4,14-retro-retinol has been shown to modulate the immune system, which could have implications in the treatment of autoimmune diseases.
Eigenschaften
CAS-Nummer |
139257-77-5 |
|---|---|
Produktname |
14-Hydroxy-4,14-retro-retinol |
Molekularformel |
C20H30O2 |
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
(2R,3E,5E,7E,9E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-2-en-1-ylidene)nona-3,5,7-triene-1,2-diol |
InChI |
InChI=1S/C20H30O2/c1-15(8-6-9-17(3)19(22)14-21)11-12-18-16(2)10-7-13-20(18,4)5/h6,8-12,19,21-22H,7,13-14H2,1-5H3/b8-6+,15-11+,17-9+,18-12-/t19-/m0/s1 |
InChI-Schlüssel |
PCRZONNRANOQPA-ZVSDKSQSSA-N |
Isomerische SMILES |
CC\1=CCCC(/C1=C\C=C(/C)\C=C\C=C(/C)\[C@H](CO)O)(C)C |
SMILES |
CC1=CCCC(C1=CC=C(C)C=CC=C(C)C(CO)O)(C)C |
Kanonische SMILES |
CC1=CCCC(C1=CC=C(C)C=CC=C(C)C(CO)O)(C)C |
Synonyme |
14-HRR 14-hydroxy-4,14-retro-retinol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



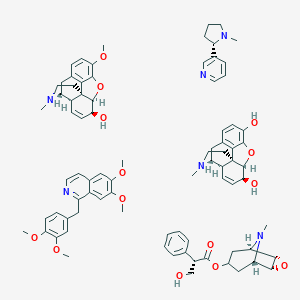
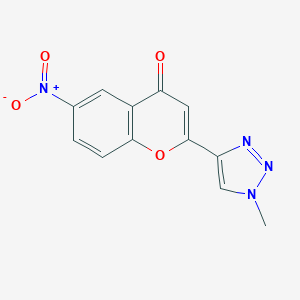
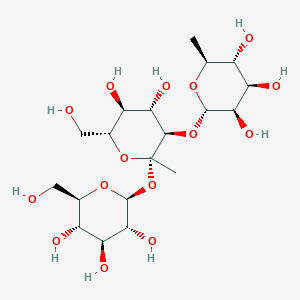
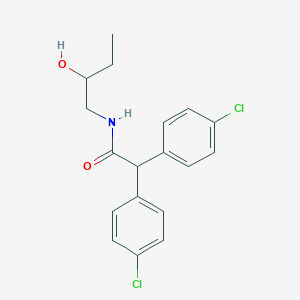
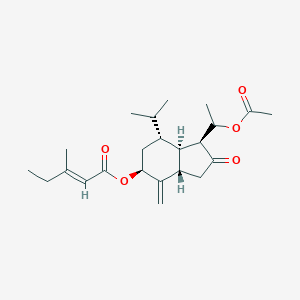
![Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate](/img/structure/B144138.png)
